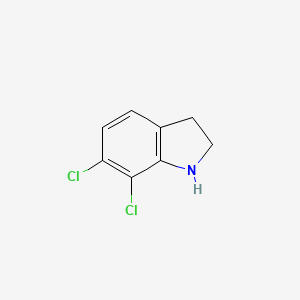

6,7-dichloro-2,3-dihydro-1H-indole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,7-dichloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKLMFHNVJBILTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-52-9 | |

| Record name | 6,7-dichloro-2,3-dihydro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 6,7-dichloro-2,3-dihydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 6,7-dichloro-2,3-dihydro-1H-indole. While direct experimental data for this specific molecule is limited in publicly accessible literature, this document outlines a probable synthetic route based on established chemical transformations of analogous compounds. The information presented herein is intended to serve as a valuable resource for researchers engaged in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Introduction

Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs. The reduced form, 2,3-dihydro-1H-indole, also known as indoline, is a key pharmacophore in a variety of biologically active molecules. The introduction of halogen atoms, such as chlorine, onto the indole ring can significantly modulate the physicochemical and pharmacological properties of the parent compound, including its lipophilicity, metabolic stability, and receptor binding affinity.

The specific compound, this compound, is a halogenated indoline derivative with potential applications in the development of novel therapeutic agents. This guide details a proposed synthetic pathway and outlines the expected characterization of this compound.

Proposed Synthesis

The most plausible and direct route to synthesize this compound is through the reduction of the corresponding indole, 6,7-dichloro-1H-indole. This transformation can be achieved using various reducing agents. A well-documented method for the reduction of a similar substrate, 6-chloro-1H-indole, utilizes sodium cyanoborohydride in an acidic medium. This suggests a high probability of success for the synthesis of the target dichloro-indoline via a similar protocol.

The proposed reaction scheme is as follows:

The Enigmatic Core of 6,7-dichloro-2,3-dihydro-1H-indole: A Review of a Scaffold with Untapped Potential

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the current scientific understanding of 6,7-dichloro-2,3-dihydro-1H-indole. An extensive review of available literature reveals a significant gap in the characterization of the specific mechanism of action, biological targets, and quantitative pharmacological profile of this particular molecule. While direct data is scarce, this document serves to summarize the known chemical properties of this compound and to explore the broader biological activities of the 2,3-dihydroindole scaffold, providing a foundational context for future research and development endeavors.

Introduction: A Molecule of Interest with Limited Biological Characterization

This compound is a halogenated derivative of the indoline (2,3-dihydroindole) heterocyclic ring system. Its chemical structure suggests potential for biological activity, as the indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic drugs. However, despite its availability as a chemical intermediate, there is a notable absence of published studies detailing its specific mechanism of action, biological targets, or comprehensive pharmacological evaluation.

The majority of closely related research focuses on the oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, and its derivatives, which exhibit distinct chemical and biological properties. This guide, therefore, aims to provide a clear overview of what is known about the broader 2,3-dihydroindole class to infer potential, yet unconfirmed, activities for the 6,7-dichloro substituted variant.

The 2,3-Dihydroindole Scaffold: A Landscape of Diverse Biological Activity

The 2,3-dihydroindole ring system is a versatile scaffold that has been explored for a range of therapeutic applications. Studies on various derivatives of this core structure have indicated several potential areas of biological activity.

Neuroprotective and Antioxidant Properties

Research has suggested that 2,3-dihydroindoles are promising candidates for the development of agents with neuroprotective and antioxidant effects.[1][2] The reduced pyrrole ring of the indoline structure may contribute to its ability to scavenge reactive oxygen species and protect neuronal cells from oxidative stress. The specific impact of the 6,7-dichloro substitution on these potential properties remains to be elucidated.

Melatonin Receptor Binding

Analogs of the neurohormone melatonin incorporating the 2,3-dihydroindole scaffold have been synthesized and evaluated for their affinity to melatonin receptors (MT1 and MT2).[1] While these studies provide a proof-of-concept for the interaction of this scaffold with G protein-coupled receptors, the binding affinity and functional activity are highly dependent on the substitution pattern. No specific data is currently available for this compound at these receptors.

Inferred Signaling Pathways and Potential Mechanisms

Given the lack of direct experimental evidence for this compound, any discussion of signaling pathways is speculative and based on the activities of the broader class of 2,3-dihydroindoles.

Should this molecule exhibit neuroprotective or antioxidant activity, it could potentially modulate intracellular signaling cascades related to oxidative stress, such as the Nrf2-ARE pathway, or interfere with apoptosis-related pathways. If it were to interact with melatonin receptors, it would likely influence downstream signaling involving G-proteins, adenylyl cyclase, and cyclic AMP levels.

A hypothetical workflow for the initial biological screening of this compound is presented below.

Caption: A logical workflow for the initial biological investigation of this compound.

Quantitative Data: A Call for Future Research

A thorough literature search did not yield any quantitative pharmacological data, such as IC50, EC50, or Ki values, for this compound against any biological target. The table below is provided as a template for future studies to populate.

| Target | Assay Type | IC50 / EC50 (µM) | Binding Affinity (Ki, µM) | Reference |

| No Data Available | ||||

Experimental Protocols: A Framework for Investigation

Detailed experimental protocols for the biological evaluation of this compound are not available in the public domain. However, based on the potential activities of the 2,3-dihydroindole scaffold, the following standard methodologies could be employed for its initial characterization.

General Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate a relevant cell line (e.g., SH-SY5Y for neuroprotection studies) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Melatonin Receptor Binding Assay (Radioligand Displacement)

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing either the MT1 or MT2 receptor.

-

Assay Buffer: Use a binding buffer such as 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., 2-[¹²⁵I]iodomelatonin), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at 37°C for 60-90 minutes.

-

Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate bound from free radioligand.

-

Radioactivity Counting: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a molecule with a scientifically uncharted biological profile. While the broader 2,3-dihydroindole scaffold is associated with promising neuroprotective and receptor-modulating activities, the specific contribution of the 6,7-dichloro substitution pattern is unknown. This technical guide highlights the significant opportunity for novel research in this area. Future studies should focus on a systematic in vitro and in vivo evaluation of this compound to elucidate its potential mechanism of action and therapeutic utility. The experimental frameworks provided herein offer a starting point for such investigations. The scientific community is encouraged to explore the pharmacology of this and related compounds to unlock their potential in drug discovery.

References

Biological Activity of Novel 6,7-Dichloro-2,3-dihydro-1H-indole Derivatives: A Technical Overview

Disclaimer: Extensive literature searches did not yield specific biological activity data, experimental protocols, or defined signaling pathways for novel 6,7-dichloro-2,3-dihydro-1H-indole derivatives. The following guide is constructed based on the biological activities of structurally related indole and indoline compounds to provide a potential framework for future research and development in this area. The presented data, protocols, and pathways are illustrative and should be considered hypothetical for the specified core structure.

Introduction

Indole and its derivatives represent a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The 2,3-dihydro-1H-indole (indoline) core, a saturated analog of indole, also serves as a crucial pharmacophore in the development of novel therapeutic agents. The introduction of halogen substituents, such as chlorine, can significantly modulate the physicochemical and pharmacological properties of these molecules, often leading to enhanced potency and selectivity. This technical guide explores the potential biological activities of novel this compound derivatives by examining the established activities of analogous compounds.

Potential Therapeutic Applications

Based on the activities of related indole and indoline derivatives, the this compound scaffold holds potential for development in several therapeutic areas, most notably in oncology and as modulators of ion channels.

Anticancer Activity

Numerous indole derivatives have been investigated as potent anticancer agents, acting through various mechanisms.[1][2][3] Dichloro-substitution on the benzene ring of the indole nucleus has been shown to influence this activity. While no specific data exists for this compound derivatives, related chlorinated indole compounds have demonstrated significant cytotoxic effects against various cancer cell lines.

Table 1: Illustrative Anticancer Activity of Related Dichloro-Indole Analogs

| Compound Class | Cell Line | Activity (IC₅₀) | Reference |

| Dichloro-substituted Quinoxaline Derivatives | Not Specified | Cytotoxic | [4] |

| Chloro-substituted 7-azaindole-3-carbaldehyde Metal Complexes | A2780cis (Ovarian) | 4.96 ± 0.49 µM | [2] |

| Chloro-substituted 7-azaindole-3-carbaldehyde Metal Complexes | MDA-MB-231 (Breast) | 4.83 ± 0.38 µM | [2] |

Note: These compounds are not direct analogs of this compound but represent examples of chlorinated heterocyclic compounds with anticancer activity.

Kinase Inhibition

A primary mechanism through which many indole derivatives exert their anticancer effects is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways involved in cell proliferation, survival, and angiogenesis.[3][5]

Potential Kinase Targets:

-

Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor (VEGFR), Epidermal Growth Factor Receptor (EGFR), and Platelet-Derived Growth Factor Receptor (PDGFR).

-

Non-Receptor Tyrosine Kinases: Src family kinases.

-

Serine/Threonine Kinases: Cyclin-Dependent Kinases (CDKs), Mitogen-Activated Protein Kinases (MAPKs), and Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR pathway components.

Hypothetical Signaling Pathway Inhibition:

The following diagram illustrates a potential mechanism of action for a hypothetical this compound derivative as a multi-kinase inhibitor.

Ion Channel Modulation

A structurally related compound, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), is a known potent positive allosteric modulator of the intermediate-conductance Ca²⁺-activated K⁺ channel (KCa3.1).[1][6] This suggests that the 6,7-dichloroindole scaffold can interact with ion channels. While the 2,3-dihydroindole core of the target compounds differs significantly from the indole-2,3-dione of NS309, the potential for ion channel modulation should not be disregarded.

Table 2: Activity of a Structurally Related Dichloro-Indole Derivative

| Compound | Target | Activity | Concentration | Reference |

| 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) | KCa3.1 Channel | Shifted Ca²⁺ EC₅₀ from 430 nM to 31 nM | 10 µM | [1] |

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of novel compounds are crucial for reproducibility and comparison of results. The following are standard assays that could be employed to evaluate the potential activities of this compound derivatives.

In Vitro Anticancer Activity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the compounds on cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Compound Treatment: Cells are seeded in 96-well plates and, after 24 hours, treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for 48-72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%) is determined.

Kinase Inhibition Assay

Objective: To determine the inhibitory effect of the compounds on specific protein kinases.

Methodology:

-

Assay Principle: A variety of assay formats can be used, such as FRET, luminescence, or radioactivity-based assays. A common method involves measuring the phosphorylation of a substrate by the kinase.

-

Reagents: Recombinant kinase, specific substrate (peptide or protein), ATP, and the test compound.

-

Reaction: The kinase, substrate, and test compound are incubated in a buffer solution. The reaction is initiated by the addition of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of phosphorylated substrate is quantified.

-

Data Analysis: The percentage of kinase inhibition is calculated relative to a control without the compound, and the IC₅₀ value is determined.

Electrophysiology for Ion Channel Modulation (Patch-Clamp)

Objective: To investigate the effect of the compounds on the activity of specific ion channels.

Methodology:

-

Cell Preparation: Cells expressing the target ion channel (e.g., HEK293 cells transfected with KCa3.1) are used.

-

Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The whole-cell or inside-out configuration is established to record the ionic currents flowing through the channels.

-

Compound Application: The test compound is applied to the cell via the perfusion system.

-

Data Acquisition and Analysis: The changes in the ion channel currents (e.g., amplitude, activation kinetics) in the presence of the compound are recorded and analyzed to determine its effect (e.g., activation, inhibition, modulation).

Conclusion

While direct experimental data on the biological activity of novel this compound derivatives is currently unavailable in the public domain, the rich pharmacology of the broader indole and indoline families provides a strong rationale for their investigation. Based on the activities of structurally related compounds, this class of molecules holds significant potential as anticancer agents, likely acting through the inhibition of key signaling kinases, and may also possess activity as ion channel modulators. The experimental protocols outlined in this guide provide a standard framework for the systematic evaluation of these and other novel chemical entities. Further synthesis and biological screening of this compound derivatives are warranted to elucidate their therapeutic potential.

References

- 1. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] SYNTHESIS AND ANTITUMOR ACTIVITY OF SOME 6-CHLORO- AND 6,7-DICHLORO-2,3-DISUBSTITUTED- QUINOXALINE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 5. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

The Indoline Scaffold: A Privileged Structure in Drug Discovery - Focus on 6,7-dichloro-2,3-dihydro-1H-indole Analogs

For Immediate Release

This technical guide provides an in-depth analysis of structural analogs of 6,7-dichloro-2,3-dihydro-1H-indole, a core scaffold with significant potential in drug development. This document is intended for researchers, scientists, and professionals in the field of medicinal chemistry and pharmacology. It details the synthesis, biological activity, and experimental protocols related to these compounds, with a particular focus on their role as modulators of ion channels.

Core Compound and Its Significance

The indoline nucleus is a prevalent motif in a vast array of biologically active compounds. The specific substitution pattern of this compound imparts unique physicochemical properties that have been exploited in the development of targeted therapeutics. This guide will primarily focus on a prominent analog, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) , a potent modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.

Structural Analogs and Biological Activity

The exploration of structural analogs of the 6,7-dichloroindoline core has led to the identification of potent modulators of critical biological targets. The following table summarizes the quantitative data for key analogs, primarily focusing on their activity on KCa3.1 channels.

| Compound ID | Structure | Target | Activity Type | EC50 / IC50 (nM) | Citation |

| NS309 | 6,7-dichloro-1H-indole-2,3-dione-3-oxime | KCa3.1 | Superagonist, Positive Allosteric Modulator | 8.6 (at 3 µM Ca2+), 74 (at 250 nM Ca2+) | [1][2] |

| SKA-31 | naphtho[1,2-d]thiazol-2-ylamine | KCa3.1 / KCa2.x | Positive Gating Modulator | ~190 (KCa3.1) | [3][4] |

| SKA-111 | 5-methylnaphtho[1,2-d]thiazol-2-amine | KCa3.1 selective | Positive Gating Modulator | 111 | [4] |

| SKA-121 | 5-methylnaphtho[2,1-d]oxazol-2-amine | KCa3.1 selective | Positive Gating Modulator | 109 | [3][4] |

| TRAM-34 | 1-[(2-chlorophenyl)diphenylmethyl]-1H-pyrazole | KCa3.1 | Inhibitor | 20 | [5] |

| Senicapoc | 2,2-bis-(4-fluorophenyl)-2-phenylacetamide | KCa3.1 | Inhibitor | 11 | [6] |

Signaling Pathway Modulation: KCa3.1 Channel Gating

NS309 and its related analogs exert their effects by modulating the gating of the KCa3.1 potassium channel. This channel plays a crucial role in regulating the membrane potential of various cell types, including immune cells and cancer cells, by controlling the efflux of potassium ions.[6] The activity of KCa3.1 is dependent on intracellular calcium levels, which bind to calmodulin (CaM) associated with the channel.[3]

Positive allosteric modulators like NS309 do not directly open the channel but rather increase its sensitivity to calcium.[1][2] NS309 functions as a "superagonist," meaning it can elicit a greater maximal response than even saturating concentrations of the endogenous agonist, calcium.[1][2] It achieves this by binding to a site at the interface between the S4-S5 linker of the KCa3.1 protein and the N-lobe of the associated calmodulin.[1][2] This binding stabilizes the open conformation of the channel's inner gate.[2]

Figure 1. Simplified signaling pathway of KCa3.1 channel activation and modulation by NS309.

Experimental Protocols

Synthesis of 6,7-dichloro-1H-indole-2,3-dione

The precursor for NS309, 6,7-dichloro-1H-indole-2,3-dione (6,7-dichloroisatin), can be synthesized from 3,4-dichloroaniline. A general and widely used method for the synthesis of isatins is the Sandmeyer isonitrosoacetanilide isatin synthesis.

Materials:

-

3,4-dichloroaniline

-

Chloral hydrate

-

Hydroxylamine hydrochloride

-

Sodium sulfate

-

Concentrated hydrochloric acid

-

Concentrated sulfuric acid

Procedure:

-

Synthesis of Isonitrosoacetanilide: A solution of 3,4-dichloroaniline in concentrated hydrochloric acid is prepared. To this, a solution of chloral hydrate and hydroxylamine hydrochloride in water is added. The mixture is heated until a vigorous reaction begins, and then allowed to cool. The precipitated isonitrosoacetanilide is filtered, washed with water, and dried.

-

Cyclization to Isatin: The dried isonitrosoacetanilide is added portion-wise to pre-heated concentrated sulfuric acid. The reaction mixture is then cooled and poured onto crushed ice. The resulting precipitate of 6,7-dichloro-1H-indole-2,3-dione is filtered, washed thoroughly with water until neutral, and dried.

Synthesis of 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309)

Materials:

-

6,7-dichloro-1H-indole-2,3-dione

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

Procedure:

-

A solution of 6,7-dichloro-1H-indole-2,3-dione in ethanol is prepared.

-

A solution of hydroxylamine hydrochloride and sodium acetate in water is added to the isatin solution.

-

The mixture is refluxed for a specified period.

-

Upon cooling, the product, 6,7-dichloro-1H-indole-2,3-dione-3-oxime, precipitates.

-

The precipitate is filtered, washed with water, and can be recrystallized from a suitable solvent like ethanol to yield the pure product.

Biological Assay: Electrophysiological Recording of KCa3.1 Channel Activity

The activity of NS309 and its analogs on KCa3.1 channels is typically assessed using patch-clamp electrophysiology on cells expressing the channel (e.g., transfected HEK293 cells or endogenously expressing cells like microglia).[2][7]

Method: Inside-Out Patch-Clamp This configuration is ideal for studying the direct effects of compounds on the channel and for controlling the intracellular calcium concentration.

Solutions:

-

Pipette solution (extracellular): Contains a potassium salt (e.g., KCl) and buffering agents (e.g., HEPES), pH adjusted to ~7.4.

-

Bath solution (intracellular): Contains a potassium salt, a calcium buffer system (e.g., EGTA) to set the free calcium concentration to a desired level, and ATP. The pH is adjusted to ~7.2.

Procedure:

-

A glass micropipette with a small tip opening is pressed against the surface of a cell.

-

Suction is applied to form a high-resistance seal between the pipette and the cell membrane (a "gigaseal").

-

The pipette is then pulled away from the cell, excising a small patch of the membrane, with the intracellular side now facing the bath solution.

-

The membrane potential is clamped at a specific voltage (e.g., -80 mV).

-

A series of bath solutions with varying concentrations of free calcium are perfused over the patch to determine the calcium sensitivity of the channel.

-

To test a compound, a solution containing the desired concentration of the analog (e.g., NS309) is perfused, and the channel activity (open probability) is measured at different calcium concentrations.

-

The EC50 value is determined by fitting the concentration-response data to a Hill equation.[2]

Figure 2. Experimental workflow for inside-out patch-clamp analysis of KCa3.1 modulators.

Conclusion

The this compound scaffold represents a valuable starting point for the design of potent and selective modulators of ion channels, as exemplified by the KCa3.1 superagonist NS309. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to further explore the therapeutic potential of this chemical class. Future work may focus on the synthesis of novel analogs with improved pharmacokinetic properties and selectivity for other ion channel targets.

References

- 1. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 3. Structural Determinants for the Selectivity of the Positive KCa3.1 Gating Modulator 5-Methylnaphtho[2,1-d]oxazol-2-amine (SKA-121) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New positive Ca2+-activated K+ channel gating modulators with selectivity for KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural Insights into the Atomistic Mechanisms of Action of Small Molecule Inhibitors Targeting the KCa3.1 Channel Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 6. KCa3.1 Channel Modulators as Potential Therapeutic Compounds for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. KCa3.1/IK1 Channel Regulation by cGMP-Dependent Protein Kinase (PKG) via Reactive Oxygen Species and CaMKII in Microglia: An Immune Modulating Feedback System? - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of 6,7-dichloro-2,3-dihydro-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 6,7-dichloro-2,3-dihydro-1H-indole, a halogenated indoline of interest in pharmaceutical research and development. Due to the limited availability of direct experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are provided to facilitate the characterization of this and similar molecules.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are derived from the analysis of similar chlorinated indole and indoline derivatives.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~7.0-7.2 | d | 1H | Ar-H (H4) |

| ~6.8-7.0 | d | 1H | Ar-H (H5) |

| ~4.0-4.5 | br s | 1H | N-H |

| ~3.6 | t | 2H | -CH₂- (C2) |

| ~3.1 | t | 2H | -CH₂- (C3) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~148 | C7a |

| ~135 | C6 |

| ~128 | C7 |

| ~125 | C3a |

| ~122 | C5 |

| ~118 | C4 |

| ~47 | C2 |

| ~30 | C3 |

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Medium | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (aliphatic) |

| ~1600 | Medium | C=C Stretch (aromatic) |

| ~1470 | Strong | C-H Bend (aliphatic) |

| ~800-600 | Strong | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Relative Abundance | Assignment |

| 187 | High | [M]⁺ (with ²³⁵Cl) |

| 189 | Medium | [M+2]⁺ (with ¹³⁵Cl and ¹³⁷Cl) |

| 191 | Low | [M+4]⁺ (with ²³⁷Cl) |

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are general and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of atoms in the molecule.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz

-

Pulse Sequence: Standard single-pulse

-

Acquisition Time: 2-4 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-64

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz

-

Pulse Sequence: Proton-decoupled

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shifts relative to TMS.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

-

Data Acquisition and Processing:

-

Record the background spectrum of the empty ATR crystal.

-

Record the sample spectrum.

-

The instrument software will automatically subtract the background from the sample spectrum to generate the final IR spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

-

Instrument Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Mass Range: m/z 50-500

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the isotopic pattern, which will be characteristic for a molecule containing two chlorine atoms (M, M+2, M+4 peaks in a ~9:6:1 ratio).

-

Identify and analyze the major fragment ions to deduce the structure.

-

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Substituted 2,3-Dihydro-1H-indoles

For Researchers, Scientists, and Drug Development Professionals

The 2,3-dihydro-1H-indole, commonly known as the indoline scaffold, represents a cornerstone in medicinal chemistry and drug discovery. Its unique three-dimensional structure, arising from the fusion of a benzene ring with a saturated pyrrolidine ring, confers favorable physicochemical properties such as increased solubility and improved metabolic stability compared to its aromatic counterpart, indole.[1] This privileged scaffold is found in a multitude of natural products and has been integral to the development of a wide array of therapeutic agents targeting diverse biological pathways.[1][2][3] This technical guide provides an in-depth overview of the historical discovery and, most importantly, the key synthetic methodologies for preparing substituted 2,3-dihydro-1H-indoles, complete with experimental protocols, quantitative data, and visualizations of relevant biological pathways.

Discovery and Historical Context

The journey of the indoline core is intrinsically linked to the study of the parent indole heterocycle. In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole with zinc dust, laying the groundwork for the exploration of this chemical space.[4] The subsequent development of seminal synthetic methods, most notably the Fischer indole synthesis in 1883, provided access to a vast array of substituted indoles.[4][5][6] The synthesis of the saturated indoline core was a logical progression, with early methods focusing on the reduction of the corresponding indole's C2-C3 double bond. One of the earliest reliable methods for this transformation involved the use of zinc dust in the presence of strong acids like phosphoric acid.[7] Over the decades, the significance of the indoline scaffold has grown, transitioning from a simple derivative to a critical pharmacophore in its own right, valued for its ability to interact with biological targets in a stereochemically defined manner.[1]

Key Synthetic Methodologies

The synthesis of substituted 2,3-dihydro-1H-indoles can be broadly categorized into two strategic approaches: the reduction of pre-functionalized indoles or oxindoles, and the cyclization of acyclic precursors to construct the bicyclic ring system. This section details several of the most robust and widely utilized methods.

Reduction of Indole Derivatives

The direct reduction of the C2-C3 double bond of an indole is one of the most straightforward methods to access the indoline core. The choice of reducing agent and conditions is critical to achieve high yields and chemoselectivity, especially in the presence of other reducible functional groups.

A powerful and versatile method for indole reduction involves the use of a sodium borohydride in conjunction with a strong acid, such as trifluoroacetic acid (TFA) or acetic acid.[8][9][10] The reaction proceeds via protonation of the indole at the C3 position to form a reactive indoleninium ion, which is then readily reduced by the hydride reagent.[8][9]

Experimental Protocol: Reduction of a Substituted Indole using NaBH₄/TFA

-

Setup: To a solution of the substituted indole (1.0 eq) in an appropriate inert solvent (e.g., CH₂Cl₂ or THF) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add trifluoroacetic acid (TFA) (2.0-3.0 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C.

-

Hydride Addition: Add sodium borohydride (NaBH₄) (1.5-2.5 eq) portion-wise over a period of 15-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the desired substituted 2,3-dihydro-1H-indole.

Synthesis from 2-Oxindoles

Substituted 2-oxindoles are readily available starting materials that can be efficiently reduced to the corresponding indolines. This approach is particularly useful for accessing 3-substituted and 3,3-disubstituted indolines. Strong reducing agents are typically required to reduce the amide carbonyl.

Diisobutylaluminum hydride (DIBAL-H) is an effective reagent for the partial reduction of esters and amides. In the case of 2-oxindoles, it can be used to furnish the corresponding indoline. The reaction typically requires low temperatures to control reactivity and prevent over-reduction.

Experimental Protocol: Reduction of a 3,3-Disubstituted 2-Oxindole with DIBAL-H

-

Setup: Dissolve the 3,3-disubstituted 2-oxindole (1.0 eq) in a dry, inert solvent such as toluene or THF in a flame-dried flask under an argon atmosphere.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add a solution of DIBAL-H (typically 1.0 M in an appropriate solvent, 2.0-3.0 eq) dropwise via syringe to the cooled solution over 30 minutes.

-

Reaction: Stir the reaction mixture at -78 °C for 2-4 hours. The progress of the reaction should be monitored by TLC.

-

Work-up: Quench the reaction at -78 °C by the slow, dropwise addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude residue by flash chromatography to yield the 3,3-disubstituted indoline.[11][12][13]

Palladium-Catalyzed Intramolecular C-H Amination

Modern synthetic chemistry has provided elegant solutions for indoline synthesis through transition metal-catalyzed C-H activation. Palladium-catalyzed intramolecular amination of β-arylethylamine derivatives is a powerful method that forms the N1-C7a bond, constructing the indoline ring with high efficiency and functional group tolerance.[14][15][16] This strategy often employs a directing group, such as picolinamide (PA), to facilitate the ortho-C(sp²)-H activation.[14][15]

Experimental Protocol: Pd-Catalyzed Intramolecular Amination of a PA-Protected β-Arylethylamine

-

Reaction Mixture: In a sealed tube, combine the picolinamide-protected β-arylethylamine substrate (1.0 eq), Pd(OAc)₂ (0.1 eq), and an oxidant such as PhI(OAc)₂ (1.2 eq).

-

Solvent and Base: Add a suitable solvent, often a mixture like AcOH/Ac₂O, and a base if required by the specific protocol.

-

Reaction: Seal the tube and heat the reaction mixture to 60-100 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous NaHCO₃ solution and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Deprotection: The picolinamide directing group can be subsequently removed under appropriate conditions (e.g., basic hydrolysis) to yield the free indoline.

Quantitative Data on Synthetic Methods

The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials. The following tables summarize quantitative data for the synthesis of various substituted 2,3-dihydro-1H-indoles, allowing for a comparison of different methodologies.

Table 1: Synthesis of Indolines via Reduction of Indoles

| Starting Indole | Reagents & Conditions | Product | Yield (%) | Reference |

| Indole | NaBH₄, TFA, CH₂Cl₂ | 2,3-Dihydro-1H-indole | Low | [8][9] |

| Indole | NaBH₃CN, Acetic Acid | 2,3-Dihydro-1H-indole | 88 | [8][9] |

| 5-Methoxyindole | H₂, Pd/C, Mesitylene, reflux | 5-Methoxy-2,3-dihydro-1H-indole | 90 | [17] |

| N-(t-Boc)-indole | PMHS, 10% Pd(OH)₂/C, RT | N-(t-Boc)-2,3-dihydro-1H-indole | Good | [16] |

Table 2: Synthesis of Indolines via Cyclization and Other Methods

| Starting Material(s) | Reagents & Conditions | Product | Yield (%) | Reference |

| 2-Iodoanisole, N-benzoyloxy 2-methylallylamine, iPrOH | Pd(OAc)₂, NBE, K₂CO₃, 100 °C | 5-Methoxy-3,3-dimethylindoline | 83 | [6] |

| PA-protected 4-MeO-phenethylamine | Pd(OAc)₂, PhI(OAc)₂, AcOH/Ac₂O | N-Picolinoyl-5-methoxyindoline | High | [14] |

| 5-Methoxy-2-oxindole | 1. Ph₃P, CCl₄, MeCN; 2. H₂, Pd/C | 5-Methoxyindole* | 66 (overall) | [18] |

| 2-Bromophenethylamine deriv. | 10% Pd/C, DPPF, NaO-t-Bu, 140 °C | Substituted Indoline | Good | [4] |

*Note: This example shows the conversion of an oxindole to an indole, which can then be reduced to the indoline.

Biological Activity and Signaling Pathways

Substituted indoline derivatives have been shown to modulate a number of critical biological signaling pathways implicated in diseases ranging from cancer to neurodegeneration. Understanding these pathways is crucial for rational drug design.

Wnt/β-Catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers.[19][20] Some indole-based compounds, such as certain indole diterpene alkaloids, have been shown to suppress total β-catenin levels, thereby inhibiting this pro-proliferative pathway.[21]

EGFR-MEK-ERK Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation and survival. Overexpression or mutation of EGFR is common in many cancers. Certain novel indoline derivatives have been identified as potent inhibitors of the EGFR kinase domain, blocking this critical oncogenic pathway.[15][22]

Inhibition of Inflammatory Pathways (5-LOX and sEH)

Chronic inflammation is a driver of numerous diseases. The enzyme 5-lipoxygenase (5-LOX) is a key player in the biosynthesis of pro-inflammatory leukotrienes. Soluble epoxide hydrolase (sEH) degrades anti-inflammatory epoxyeicosatrienoic acids (EETs). Dual inhibitors that target both enzymes are highly sought after. Recently, indoline-based compounds have been identified as potent dual inhibitors of 5-LOX and sEH, demonstrating significant anti-inflammatory efficacy in preclinical models.[5]

General Experimental Workflow

The synthesis, purification, and characterization of substituted 2,3-dihydro-1H-indoles generally follow a standardized workflow in a research setting. This logical progression ensures the efficient production and verification of the target compounds.

Conclusion

The 2,3-dihydro-1H-indole scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic accessibility, coupled with its favorable pharmacological properties, ensures its continued prominence in drug development. The methodologies presented herein, from classical reductions to modern C-H activation strategies, provide a robust toolkit for chemists to generate diverse libraries of substituted indolines. As our understanding of complex biological signaling pathways deepens, the rational design of novel indoline-based modulators holds immense promise for addressing a wide range of unmet medical needs.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,3-disubstituted oxindoles by one-pot integrated Brønsted base-catalyzed trichloroacetimidation of 3-hydroxyoxindoles and Brønsted acid-catalyzed nucleophilic substitution reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A four-component reaction to access 3,3-disubstituted indolines via the palladium–norbornene-catalyzed ortho amination/ipso conjunctive coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sodium Borohydride in Carboxylic Acid Media: Reduction of Indoles and N-alkylation of Anilines - [www.rhodium.ws] [chemistry.mdma.ch]

- 9. researchgate.net [researchgate.net]

- 10. designer-drug.com [designer-drug.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. mdpi.com [mdpi.com]

- 13. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Indoline synthesis [organic-chemistry.org]

- 16. prepchem.com [prepchem.com]

- 17. 5-Methoxyindole synthesis - chemicalbook [chemicalbook.com]

- 18. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Advances in the development of Wnt/β-catenin signaling inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. Indole diterpene alkaloids as novel inhibitors of the Wnt/β-catenin pathway in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Molecular interaction study of novel indoline derivatives with EGFR-kinase domain using multiple computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchportal.tuni.fi [researchportal.tuni.fi]

A Comprehensive Review of the Synthesis of Dichloro-2,3-dihydro-1H-indoles

A Technical Guide for Researchers and Drug Development Professionals

The dichloro-2,3-dihydro-1H-indole, or dichloroindoline, scaffold is a significant structural motif in medicinal chemistry and materials science. The presence and position of chlorine atoms on the benzene ring of the indoline core can profoundly influence the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and biological activity. This technical guide provides a comprehensive overview of the primary synthetic strategies for accessing various isomers of dichloro-2,3-dihydro-1H-indoles, complete with detailed experimental protocols, quantitative data, and mechanistic diagrams to aid researchers in their synthetic endeavors.

Synthetic Strategies

The synthesis of dichloro-2,3-dihydro-1H-indoles can be broadly categorized into three main approaches:

-

Reduction of Dichloroindoles: This two-step approach involves the initial synthesis of a dichlorinated indole followed by the reduction of the pyrrole ring.

-

Reduction of Dichlorinated Isatins or Oxindoles: This strategy utilizes commercially available or synthetically accessible dichlorinated isatins (indole-2,3-diones) or oxindoles (indol-2-ones) as precursors, which are then fully reduced to the corresponding dichloroindoline.

-

Cyclization of Dichlorinated Precursors: This approach involves the construction of the indoline ring from a suitably substituted dichlorinated benzene derivative.

This guide will delve into the practical execution of these strategies, providing specific examples and detailed experimental procedures.

I. Synthesis via Reduction of Dichloroindoles

This is a robust and widely applicable method for preparing dichloroindolines. The primary challenge lies in the initial synthesis of the required dichloroindole precursor. Once obtained, the subsequent reduction of the indole to the indoline is typically straightforward and high-yielding.

I.A. Synthesis of Dichloroindole Precursors

Several classic indole syntheses can be adapted to produce dichlorinated indoles. The choice of method often depends on the availability of the starting dichlorinated aniline or phenylhydrazine.

1. Leimgruber-Batcho Indole Synthesis: This is a versatile method for preparing indoles from o-nitrotoluenes. An efficient, scalable synthesis of 5-fluoro-6-chloroindole has been reported using this methodology, which can be adapted for dichloro-analogues.

2. Fischer Indole Synthesis: The acid-catalyzed reaction of a dichlorinated phenylhydrazine with an aldehyde or ketone is a common route.

3. Synthesis from Dichloronitrobenzenes: Dichlorinated o-nitrotoluenes can serve as precursors. For instance, 1,2-dichloro-4-nitrobenzene is commercially available and can be elaborated into an indole ring system.[1] A general procedure involves the condensation with an active methylene compound, followed by reductive cyclization. For example, the synthesis of (2-nitrovinyl)benzenes from nitrobenzenes is a known transformation.[2][3][4]

I.B. Reduction of Dichloroindoles to Dichloroindolines

The reduction of the electron-rich indole ring to an indoline requires specific reducing agents to avoid over-reduction of the benzene ring.

Catalytic Hydrogenation: This is an environmentally friendly and efficient method. A notable "green" procedure utilizes platinum on carbon (Pt/C) as the catalyst in water, with p-toluenesulfonic acid as an activator.[5] This method has been shown to be effective for a variety of substituted indoles, affording the corresponding indolines in excellent yields.

Experimental Protocol: Catalytic Hydrogenation of a Dichloroindole

-

Materials: Dichloro-1H-indole, Platinum on carbon (Pt/C, 5 wt%), p-toluenesulfonic acid monohydrate, deionized water, ethyl acetate, saturated sodium bicarbonate solution.

-

Procedure:

-

To a solution of the dichloro-1H-indole (1.0 mmol) in water (10 mL) in a hydrogenation vessel is added p-toluenesulfonic acid monohydrate (1.1 mmol).

-

The vessel is purged with nitrogen, and then the Pt/C catalyst (5 mol%) is added.

-

The vessel is sealed and purged with hydrogen gas (3 times).

-

The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst, and the filter cake is washed with ethyl acetate.

-

The aqueous layer is separated, and the organic layer is washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford the dichloro-2,3-dihydro-1H-indole.

-

Table 1: Representative Catalytic Hydrogenation of Substituted Indoles

| Starting Indole | Product Indoline | Catalyst | H₂ Pressure | Time (h) | Yield (%) | Reference |

| Indole | Indoline | 5% Pt/C | 4 atm | 2 | 98 | [5] |

| 5-Bromoindole | 5-Bromoindoline | 5% Pt/C | 4 atm | 3 | 96 | [5] |

| 6-Chloroindole | 6-Chloroindoline | 5% Pt/C | 4 atm | 3 | 97 | [5] |

Note: While specific examples for dichloroindoles are not provided in the reference, the high yields for halogenated indoles suggest this method's applicability.

References

- 1. US2883435A - Purification of 1,2-dichloro-4-nitrobenzene - Google Patents [patents.google.com]

- 2. Design, Synthesis and Evaluation of Substituted Aryl-2-Nitrovinyl Derivatives as Small Molecules Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. β-Nitrostyrene - Wikipedia [en.wikipedia.org]

- 5. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical data for 6,7-dichloro-2,3-dihydro-1H-indole

This technical guide provides a comprehensive overview of the chemical data, potential synthesis, and prospective biological significance of 6,7-dichloro-2,3-dihydro-1H-indole, a halogenated derivative of the indoline scaffold. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Data and Identification

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Molecular Formula | C₈H₇Cl₂N | PubChemLite[1] |

| IUPAC Name | This compound | PubChemLite[1] |

| SMILES | C1CNC2=C1C=CC(=C2Cl)Cl | PubChemLite[1] |

| InChI | InChI=1S/C8H7Cl2N/c9-6-2-1-5-3-4-11-8(5)7(6)10/h1-2,11H,3-4H2 | PubChemLite[1] |

| InChIKey | GKLMFHNVJBILTB-UHFFFAOYSA-N | PubChemLite[1] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Value | Unit | Source |

| Molecular Weight | 188.05 | g/mol | PubChem[2] |

| Monoisotopic Mass | 186.99556 | Da | PubChemLite[1] |

| XlogP (predicted) | 3.2 | PubChemLite[1] | |

| Topological Polar Surface Area | 12 | Ų | PubChem[2] |

| Hydrogen Bond Donor Count | 1 | PubChem[2] | |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] | |

| Rotatable Bond Count | 0 | PubChem[2] |

Note: The properties listed in Table 2 are computationally predicted and have not been experimentally verified.

Experimental Data

As of the latest literature review, specific experimental data for this compound, such as melting point, boiling point, and solubility, have not been reported. Researchers investigating this compound would need to perform these characterizations as part of their initial studies.

Synthesis Protocol

A specific, validated synthesis protocol for this compound is not currently published. However, a plausible synthetic route can be proposed based on the established reduction of substituted indoles to their corresponding indolines. The synthesis would likely proceed via the reduction of 6,7-dichloro-1H-indole.

Proposed Synthesis: Reduction of 6,7-dichloro-1H-indole

This proposed method is adapted from the synthesis of 6-chloro-2,3-dihydro-1H-indole.

Materials:

-

6,7-dichloro-1H-indole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Acetic acid

-

Ethyl acetate

-

5N Sodium hydroxide solution

-

Anhydrous magnesium sulfate

-

Nitrogen gas

Procedure:

-

Dissolve 6,7-dichloro-1H-indole in glacial acetic acid under a nitrogen atmosphere.

-

To this solution, add sodium cyanoborohydride in portions while maintaining the temperature at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes. The reaction progress should be monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Carefully neutralize the mixture by extraction with a 5N aqueous sodium hydroxide solution.

-

Separate the organic phase.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product may require further purification by techniques such as column chromatography or recrystallization.

Diagram 1: Proposed Synthesis Workflow

Potential Biological Activity and Signaling Pathways

Direct experimental evidence of the biological activity of this compound is not available in the current scientific literature. However, the indole and indoline scaffolds are privileged structures in medicinal chemistry, and their halogenated derivatives often exhibit significant biological activities.[3] The introduction of chlorine atoms can modulate a molecule's lipophilicity, metabolic stability, and receptor binding affinity.[4][5]

Potential Areas of Investigation:

-

Antimicrobial and Antifungal Activity: Various indole derivatives have demonstrated potent antimicrobial and antifungal properties.[3] The chlorinated nature of the target compound may enhance these activities.

-

Anticancer Activity: The indole nucleus is a key component of many anticancer agents. Further investigation into the cytotoxic effects of this compound against various cancer cell lines could be a fruitful area of research.

-

Neuropharmacological Activity: Indoline derivatives have been explored as agonists for serotonin receptors, potentially for the treatment of obesity. The specific substitution pattern of the target compound may confer novel activities at various central nervous system receptors.

Given the lack of specific data, a logical first step would be to screen this compound in a panel of broad biological assays to identify any significant activities.

Diagram 2: Logical Flow for Biological Activity Screening

Conclusion

This compound is a chemical entity with potential for further investigation in the fields of medicinal chemistry and drug discovery. While experimental data is currently lacking, this guide provides a summary of its computed properties and a plausible route for its synthesis. The established biological importance of the indoline scaffold and its halogenated derivatives suggests that this compound warrants further exploration for potential therapeutic applications. Future research should focus on its successful synthesis, thorough physicochemical characterization, and comprehensive biological screening to unlock its potential.

References

Methodological & Application

Application Notes and Protocols: 6,7-dichloro-2,3-dihydro-1H-indole in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 6,7-dichloro-2,3-dihydro-1H-indole, a halogenated indoline derivative of interest in medicinal chemistry and organic synthesis. While direct literature on this specific compound is limited, this document leverages data from closely related analogs to provide detailed protocols and potential areas of investigation.

Introduction

This compound, also known as 6,7-dichloroindoline, is a substituted indoline scaffold. The indoline core is a prevalent motif in numerous biologically active compounds and natural products. The presence of two chlorine atoms on the benzene ring is expected to significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, making it an attractive building block for the synthesis of novel pharmaceutical candidates. The dichloro-substitution pattern may enhance binding affinities to target proteins and modulate the overall pharmacological profile of derivative compounds.

Potential Applications in Research and Drug Discovery

Based on the biological activities of structurally similar compounds, this compound can be considered a valuable starting material for the development of various therapeutic agents:

-

Ion Channel Modulators: A closely related compound, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), is a known potent positive allosteric modulator of the intermediate-conductance calcium-activated potassium channel KCa3.1.[1] This suggests that derivatives of this compound could be synthesized and screened for activity against KCa3.1 and other ion channels, which are important targets for diseases such as sickle cell anemia, fibrosis, and autoimmune disorders.

-

Antimicrobial Agents: Various substituted indoline derivatives have demonstrated promising antibacterial, antifungal, and anti-tuberculosis activity. The incorporation of the dichloro-indoline scaffold could lead to the development of new antimicrobial agents with improved potency and spectra of activity.

-

Anticancer Agents: The indole and indoline nuclei are key components of many anticancer drugs. The unique substitution pattern of this compound could be exploited to design novel compounds that interact with cancer-related targets.

-

Central Nervous System (CNS) Agents: The indoline structure is present in molecules with activity in the central nervous system. Further derivatization of this compound could yield compounds with potential applications in treating neurological and psychiatric disorders.

Experimental Protocols

Synthesis of this compound

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Materials:

-

6,7-dichloro-1H-indole

-

Sodium cyanoborohydride (NaBH₃CN)

-

Glacial acetic acid

-

Ethyl acetate

-

5N Sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

-

Nitrogen gas supply

Procedure:

-

Under a nitrogen atmosphere, dissolve 6,7-dichloro-1H-indole (1 equivalent) in glacial acetic acid.

-

To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise while maintaining the temperature at room temperature.

-

Stir the reaction mixture at room temperature for approximately 20-30 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully dilute the reaction mixture with ethyl acetate.

-

Transfer the mixture to a separatory funnel and wash with a 5N aqueous sodium hydroxide solution to neutralize the acetic acid.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Table 1: Proposed Synthesis Parameters (Adapted from 6-chloro-2,3-dihydro-1H-indole synthesis[2])

| Parameter | Value |

| Starting Material | 6,7-dichloro-1H-indole |

| Reducing Agent | Sodium cyanoborohydride |

| Solvent | Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 20-30 minutes |

| Expected Yield | >90% (based on analog) |

N-Acylation of this compound

N-acylation is a fundamental transformation to introduce diverse functional groups at the nitrogen atom of the indoline ring, enabling the synthesis of a library of derivatives for biological screening.

Reaction Scheme:

Caption: General workflow for N-acylation of this compound.

Materials:

-

This compound

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

A non-nucleophilic base (e.g., triethylamine, pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

-

Dissolve this compound (1 equivalent) in the anhydrous solvent.

-

Add the base (1.1-1.5 equivalents) to the solution.

-

Cool the mixture in an ice bath.

-

Slowly add the acyl chloride or acid anhydride (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent.

-

Dry the combined organic layers over a drying agent, filter, and concentrate.

-

Purify the product by recrystallization or column chromatography.

Signaling Pathway Involvement: KCa3.1 Channel Modulation

The structurally related compound, 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309), acts as a positive allosteric modulator of the KCa3.1 potassium channel.[1] This suggests that derivatives of this compound could be investigated for similar activity. The KCa3.1 channel plays a crucial role in regulating membrane potential in response to intracellular calcium levels.

Caption: Potential modulation of the KCa3.1 signaling pathway.

Table 2: Biological Activity of a Related Dichloro-indole Derivative[1]

| Compound | Target | Activity | EC₅₀ (NS309) |

| 6,7-dichloro-1H-indole-2,3-dione-3-oxime (NS309) | KCa3.1 Channel | Positive Allosteric Modulator | 8.6 nM (at 3 µM Ca²⁺) |

This provides a starting point for screening newly synthesized derivatives of this compound for their effects on ion channel function.

Conclusion

This compound represents a promising, yet underexplored, scaffold for organic synthesis and drug discovery. The protocols and potential applications outlined in these notes, derived from closely related analogs, provide a solid foundation for researchers to begin investigating the chemistry and biological activity of this intriguing molecule and its derivatives. The unique electronic and steric properties conferred by the dichloro-substitution pattern warrant further exploration for the development of novel therapeutic agents.

References

Application Notes and Protocols: The Emerging Potential of 6,7-dichloro-2,3-dihydro-1H-indole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The 6,7-dichloro-2,3-dihydro-1H-indole scaffold is a halogenated heterocyclic motif with significant potential in medicinal chemistry. While direct applications of this specific molecule are still emerging, its structural alerts, derived from the broader class of indole and indoline derivatives, suggest its utility as a key building block in the design of novel therapeutic agents. This document provides an overview of its potential applications, relevant biological data from closely related analogs, detailed synthetic protocols, and conceptual frameworks for its use in drug discovery.

The indole nucleus is a well-established privileged scaffold in medicinal chemistry, present in numerous natural products and synthetic drugs.[1][2] The reduction of the indole's 2,3-double bond to form a 2,3-dihydro-1H-indole, or indoline, offers a valuable strategy for bioisosteric replacement. This modification can alter the physicochemical properties of a molecule, such as its three-dimensional shape, lipophilicity, and metabolic stability, potentially leading to improved pharmacokinetic and pharmacodynamic profiles.[3]

Potential Therapeutic Applications

While specific drug candidates containing the this compound moiety are not yet prevalent in the public domain, the biological activities of its close analogs provide a strong rationale for its investigation in several therapeutic areas:

-

Potassium Channel Modulation: The oxidized analog, 6,7-dichloro-1H-indole-2,3-dione, is a precursor to NS309, a potent activator of small- and intermediate-conductance calcium-activated potassium channels (KCa2.x and KCa3.1).[4][5] These channels are implicated in a variety of physiological processes, and their modulation is a therapeutic strategy for conditions such as hypertension, autoimmune diseases, and neurodegenerative disorders. The 6,7-dichloro substitution pattern is crucial for the activity of NS309, suggesting that the corresponding dihydroindole could serve as a scaffold for novel KCa channel modulators with potentially different selectivity and pharmacokinetic properties.

-

Kinase Inhibition: Dichlorinated indole derivatives have been explored as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases. The chlorine atoms can form specific halogen bonds with the kinase ATP-binding site, enhancing potency and selectivity. The 2,3-dihydro-1H-indole core can provide a non-planar scaffold that may allow for different binding orientations and interactions compared to the flat indole ring.

-

Antimicrobial and Antiviral Agents: The indole scaffold is found in many natural and synthetic compounds with antimicrobial and antiviral activities. Halogenation can enhance the lipophilicity and membrane permeability of these compounds, potentially improving their efficacy.

Data Presentation: Biological Activity of a Key Analog

To illustrate the potential of the 6,7-dichloro-indole scaffold, the following table summarizes the biological activity of NS309, a derivative of the closely related 6,7-dichloro-1H-indole-2,3-dione.

| Compound | Target | Assay Type | Species | EC50 (nM) | Reference |

| NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime) | KCa3.1 | Whole-cell patch clamp | Human | 8.6 (at 3 µM free Ca2+) | [4] |

| NS309 (6,7-dichloro-1H-indole-2,3-dione-3-oxime) | KCa3.1 | Inside-out patch clamp | Human | 31 (Ca2+ EC50 shift from 430 nM) | [4] |

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the reduction of a dichlorinated indole to the corresponding indoline. The starting material, 6,7-dichloro-1H-indole, can be synthesized via various established methods for indole synthesis. A common method for this reduction is the use of sodium cyanoborohydride in acetic acid.[6]

Materials:

-

6,7-dichloro-1H-indole

-

Acetic acid

-

Sodium cyanoborohydride (NaBH3CN)

-

Ethyl acetate

-

5N Sodium hydroxide solution

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve 6,7-dichloro-1H-indole (1 equivalent) in acetic acid in a round-bottom flask under a nitrogen atmosphere.

-

To this solution, add sodium cyanoborohydride (1.5 equivalents) portion-wise while stirring at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Upon completion, carefully quench the reaction by the slow addition of water.

-

Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

-

Combine the organic layers and wash with 5N sodium hydroxide solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel if necessary.

General Protocol for Kinase Inhibition Assay

This protocol outlines a general in vitro assay to screen for the inhibitory activity of this compound derivatives against a target protein kinase.

Materials:

-

Recombinant protein kinase

-

Peptide substrate for the kinase

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compounds in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's instructions.

-

The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Mandatory Visualizations

Caption: Workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: A hypothetical signaling pathway illustrating the inhibitory action of a this compound derivative on a target kinase.

References

- 1. bioisosteric-replacements-of-the-indole-moiety-for-the-development-of-a-potent-and-selective-pi3k-inhibitor-design-synthesis-and-biological-evaluation - Ask this paper | Bohrium [bohrium.com]

- 2. mdpi.com [mdpi.com]

- 3. Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 6,7-DICHLORO-1H-INDOLE-2-CARBOXYLIC ACID [myskinrecipes.com]

- 5. 6,7-Dichloro-1H-indole-2,3-dione-3-oxime functions as a superagonist for the intermediate-conductance Ca2+-activated K+ channel KCa3.1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-CHLORO-2,3-DIHYDRO-1H-INDOLE synthesis - chemicalbook [chemicalbook.com]

Protocol for the N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole

Application Note: The N-arylation of 6,7-dichloro-2,3-dihydro-1H-indole is a crucial chemical transformation for the synthesis of a wide range of biologically active compounds and functional materials. This protocol details a robust and versatile method for this reaction, leveraging a palladium-catalyzed Buchwald-Hartwig amination. The electron-withdrawing nature of the two chlorine atoms on the indoline ring can influence its reactivity, making the choice of appropriate catalytic system critical for achieving high yields.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of substituted indolines with various aryl halides, based on typical yields reported in the literature for similar Buchwald-Hartwig cross-coupling reactions.

| Entry | Aryl Halide | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromotoluene | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 85-95 |

| 2 | 4-Chlorobenzonitrile | Pd₂(dba)₃ | RuPhos | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 70-85 |

| 3 | 2-Iodopyridine | Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | 18 | 75-90 |

| 4 | 4-Bromoanisole | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | 12 | 80-92 |

Experimental Protocols